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Compound of Interest

Compound Name: 2-Cyano-N-methylacetamide

Cat. No.: B041196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyano-N-methylacetamide (C₄H₆N₂O), a molecule of interest in organic synthesis and

pharmaceutical development. Due to the limited availability of experimental spectra in public

databases, this guide presents high-quality predicted spectroscopic data, offering valuable

insights for compound characterization and quality control. Detailed experimental protocols for

acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Cyano-N-methylacetamide.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.85 Singlet 3H N-CH₃

3.45 Singlet 2H -CH₂-CN

6.50 (approx.) Broad Singlet 1H N-H
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Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm) Assignment

26.0 N-CH₃

28.5 -CH₂-CN

116.0 -CN

165.0 C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch

~2940 Medium C-H Stretch (sp³)

~2250 Medium C≡N Stretch

~1660 Strong C=O Stretch (Amide I)

~1550 Medium N-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

98.05 Molecular Ion [M]⁺

57.03 [M - CH₂CN]⁺

42.02 [CH₂CN]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

procedures for the spectroscopic analysis of a small organic molecule like 2-Cyano-N-
methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-N-methylacetamide in

0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and

16 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds,

and 1024 scans.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of solid 2-Cyano-N-methylacetamide directly

onto the ATR crystal.
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Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.[1][2]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis of 2-Cyano-N-methylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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